N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C20H25N5O5 and its molecular weight is 415.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Interaction and Modulation
Research into the pharmacological properties and applications of N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide includes studies on its interaction with various receptors. For instance, compounds structurally similar to N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide have been explored for their potential in modulating serotonin receptors, demonstrating selective inhibition and agonist activities, which may have implications for the treatment of depression and other psychiatric disorders (Roberts, Belenguer, Middlemiss, & Routledge, 1998).
Neuropharmacology and Eating Disorders
Studies also extend to the investigation of neuropharmacological effects, including the modulation of orexin receptors. Such modulation has been shown to impact compulsive food consumption and may provide a novel pharmacological target for treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Analgesic Potential
The synthesis and characterization of novel compounds related to N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide have been explored for their potential as selective inhibitors for specific biological targets, such as cyclooxygenase 2 (COX2), which plays a significant role in the development of new anti-inflammatory therapies (Srinivas et al., 2015).
Neuroleptic Properties
Further research has been dedicated to exploring the neuroleptic properties of related compounds, focusing on their potential in providing mesolimbic-selective behavioral profiles, which may contribute to the development of antipsychotics without the side effects associated with traditional neuroleptic drugs (Nielsen et al., 1997).
Anticonvulsant Effects
The exploration of anticonvulsant properties in compounds with a similar structural framework to N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, particularly those not acting preferentially on GAT-1, opens new avenues in epilepsy research and therapy. These findings indicate a promising direction for the development of novel anticonvulsant drugs with potentially fewer side effects and broader therapeutic applications (Dalby et al., 1997).
Propiedades
IUPAC Name |
N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c1-13-11-17(24-30-13)23-19(27)18(26)21-12-14-7-9-25(10-8-14)20(28)22-15-5-3-4-6-16(15)29-2/h3-6,11,14H,7-10,12H2,1-2H3,(H,21,26)(H,22,28)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFBDNJICQUTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.